molecular formula C12H18N4O2S2 B4754039 N,N'-di(4,5-dihydro-1,3-thiazol-2-yl)hexanediamide

N,N'-di(4,5-dihydro-1,3-thiazol-2-yl)hexanediamide

Cat. No.: B4754039
M. Wt: 314.4 g/mol
InChI Key: PHTACHHNXZIVJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-di(4,5-dihydro-1,3-thiazol-2-yl)hexanediamide is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds with medicinal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-di(4,5-dihydro-1,3-thiazol-2-yl)hexanediamide typically involves the reaction of hexanediamine with a thiazole derivative under controlled conditions. One common method involves the use of thiourea and substituted benzaldehydes in the presence of a catalyst such as silica-supported tungstosilisic acid . The reaction is carried out under conventional heating or ultrasonic irradiation to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-di(4,5-dihydro-1,3-thiazol-2-yl)hexanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Mechanism of Action

The mechanism of action of N,N’-di(4,5-dihydro-1,3-thiazol-2-yl)hexanediamide involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, thiazole derivatives have been shown to inhibit enzymes like poly (ADP-ribose) polymerase-1 and bacterial DNA gyrase B . These interactions can lead to various biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-di(4,5-dihydro-1,3-thiazol-2-yl)hexanediamide is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its dual thiazole rings provide enhanced binding capabilities and potential for diverse biological activities compared to other thiazole derivatives .

Properties

IUPAC Name

N,N'-bis(4,5-dihydro-1,3-thiazol-2-yl)hexanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2S2/c17-9(15-11-13-5-7-19-11)3-1-2-4-10(18)16-12-14-6-8-20-12/h1-8H2,(H,13,15,17)(H,14,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTACHHNXZIVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC(=O)CCCCC(=O)NC2=NCCS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-di(4,5-dihydro-1,3-thiazol-2-yl)hexanediamide
Reactant of Route 2
Reactant of Route 2
N,N'-di(4,5-dihydro-1,3-thiazol-2-yl)hexanediamide
Reactant of Route 3
Reactant of Route 3
N,N'-di(4,5-dihydro-1,3-thiazol-2-yl)hexanediamide
Reactant of Route 4
N,N'-di(4,5-dihydro-1,3-thiazol-2-yl)hexanediamide
Reactant of Route 5
N,N'-di(4,5-dihydro-1,3-thiazol-2-yl)hexanediamide
Reactant of Route 6
N,N'-di(4,5-dihydro-1,3-thiazol-2-yl)hexanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.